1-Diazonio-4-(1,2,3-triphenylcycloprop-2-en-1-yl)but-1-en-2-olate
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Overview
Description
1-Diazonio-4-(1,2,3-triphenylcycloprop-2-en-1-yl)but-1-en-2-olate is a complex organic compound known for its unique structure and reactivity. This compound features a diazonium group attached to a butenolate backbone, which is further substituted with a triphenylcyclopropenyl moiety. The presence of these functional groups imparts distinctive chemical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-Diazonio-4-(1,2,3-triphenylcycloprop-2-en-1-yl)but-1-en-2-olate typically involves multi-step organic reactions. One common synthetic route includes the formation of the triphenylcyclopropenyl intermediate, followed by its reaction with a suitable diazonium salt under controlled conditions. The reaction conditions often require low temperatures and the use of inert atmospheres to prevent decomposition .
laboratory-scale preparations are well-established and involve standard organic synthesis techniques .
Chemical Reactions Analysis
1-Diazonio-4-(1,2,3-triphenylcycloprop-2-en-1-yl)but-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
1-Diazonio-4-(1,2,3-triphenylcycloprop-2-en-1-yl)but-1-en-2-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique reactivity makes it useful in biochemical studies, including enzyme inhibition and protein labeling.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Mechanism of Action
The mechanism of action of 1-Diazonio-4-(1,2,3-triphenylcycloprop-2-en-1-yl)but-1-en-2-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar compounds to 1-Diazonio-4-(1,2,3-triphenylcycloprop-2-en-1-yl)but-1-en-2-olate include other diazonium salts and triphenylcyclopropenyl derivatives.
Some similar compounds include:
- 1,2,3-Triphenylcycloprop-2-en-1-ylium bromide
- Diazonium salts with different substituents
- Cyclopropenyl derivatives with various functional groups .
Properties
CAS No. |
62627-50-3 |
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Molecular Formula |
C25H20N2O |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-diazo-4-(1,2,3-triphenylcycloprop-2-en-1-yl)butan-2-one |
InChI |
InChI=1S/C25H20N2O/c26-27-18-22(28)16-17-25(21-14-8-3-9-15-21)23(19-10-4-1-5-11-19)24(25)20-12-6-2-7-13-20/h1-15,18H,16-17H2 |
InChI Key |
OEJVWGASXKYTBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2(CCC(=O)C=[N+]=[N-])C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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